4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
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Description
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a useful research compound. Its molecular formula is C23H20ClF6N3O and its molecular weight is 503.87. The purity is usually 95%.
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Biological Activity
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H18ClF3N2O, with a molecular weight of approximately 402.86 g/mol. Its structural features include:
- tert-butyl group : Enhances lipophilicity and may influence bioavailability.
- Chloro and trifluoromethyl substituents : Potentially increase the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions typically including the formation of the pyrazole ring followed by various substitutions to introduce the chloro and trifluoromethyl groups. Detailed synthetic pathways can be found in studies focusing on related pyrazole derivatives .
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related pyrazole compounds have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Antifungal Activity
The antifungal activity of pyrazole derivatives has also been documented. Compounds structurally related to the target compound have shown efficacy against Candida albicans and Cryptococcus neoformans, with antifungal assays revealing substantial inhibition . These findings suggest that modifications in the pyrazole structure can lead to enhanced antifungal properties.
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including those similar to the target compound. For example, certain pyrazoles have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanisms of action often involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, one compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating significant antitumor activity . This suggests that structural modifications can enhance the therapeutic efficacy of pyrazoles in cancer treatment.
Case Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial properties of a related pyrazole derivative against clinical isolates of Escherichia coli. The compound exhibited a MIC of 16 µg/mL, showcasing its potential as a lead for developing new antibacterial agents .
Properties
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF6N3O/c1-21(2,3)13-8-10-16(11-9-13)34-20(17-18(23(28,29)30)32-33(4)19(17)24)31-15-7-5-6-14(12-15)22(25,26)27/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVZCUKMNATCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=NC2=CC=CC(=C2)C(F)(F)F)C3=C(N(N=C3C(F)(F)F)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.